molecular formula C11H17N B3058799 2-Phenylpentan-2-amine CAS No. 91896-86-5

2-Phenylpentan-2-amine

Cat. No.: B3058799
CAS No.: 91896-86-5
M. Wt: 163.26
InChI Key: UYHZEICCELUQFG-UHFFFAOYSA-N
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Description

2-Phenylpentan-2-amine is a synthetic compound that belongs to the phenethylamine class of chemicals. It is recognized for its stimulant properties and has been studied for its potential therapeutic applications. The molecular formula of this compound is C₁₁H₁₇N, and it has a molecular weight of 163.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylpentan-2-amine can be synthesized through various methods. One common approach involves the alkylation of ammonia or amines with haloalkanes. This method requires a large excess of ammonia to ensure the formation of primary amines . Another method involves the nitration of aromatic compounds followed by reduction to yield the desired amine .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes. These processes typically include the formation of a carbon-nitrogen bond by reacting a nitrogen nucleophile with a carbon electrophile, followed by the removal of extraneous nitrogen substituents to yield the pure amine product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpentan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides (e.g., bromoethane) in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl-substituted amines.

Scientific Research Applications

2-Phenylpentan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylpentan-2-amine involves its interaction with various molecular targets and pathways. It primarily acts on neurotransmitter receptors, including dopamine and serotonin receptors . The compound modulates the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways . This modulation can result in stimulant effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A naturally occurring compound with similar stimulant properties.

    Amphetamine: A well-known stimulant with a similar chemical structure.

    Methamphetamine: A potent stimulant with a similar mechanism of action.

Uniqueness

2-Phenylpentan-2-amine is unique due to its specific chemical structure, which allows for distinct interactions with neurotransmitter receptors. Its unique structure also provides different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

IUPAC Name

2-phenylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHZEICCELUQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201293385
Record name α-Methyl-α-propylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91896-86-5
Record name α-Methyl-α-propylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91896-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-α-propylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201293385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpentan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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